BenchChemオンラインストアへようこそ!

PND-1186

FAK enzymatic inhibition kinase assay IC50 comparison

Select PND-1186 for uniquely characterized 3D-selective pro-apoptotic activity, confirmed c-Src-sparing selectivity, and dual FAK/PYK2 coverage superior to selective FAK inhibitors in ROS1-driven models. Flexible oral dosing with dose-proportional bioavailability ideal for chronic metastasis studies. Published kinase profiling and PK/PD data ensure reproducibility.

Molecular Formula C25H26F3N5O3
Molecular Weight 501.5 g/mol
CAS No. 1061353-68-1
Cat. No. B1684527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePND-1186
CAS1061353-68-1
SynonymsPND1186;  PND 1186;  PND1186;  SR 2516;  SR2516;  SR2516;  VS4718;  VS4718;  VS 4718.
Molecular FormulaC25H26F3N5O3
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC
InChIInChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32)
InChIKeyIGUBBWJDMLCRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to grey solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PND-1186 (VS-4718, CAS 1061353-68-1) — Core Identity & Comparator Framework for FAK Inhibitor Procurement


PND-1186 (also designated VS-4718 or SR-2516) is a substituted pyridine-based, reversible, ATP-competitive inhibitor of focal adhesion kinase (FAK) with an in vitro enzymatic IC₅₀ of 1.5 nM [1]. It exhibits high plasma protein binding (97%) and dose-proportional oral bioavailability in preclinical models [2]. As an orally bioavailable small molecule in Phase 1 clinical evaluation for advanced solid tumors [3], PND-1186 serves as a critical research tool and clinical-stage comparator for FAK-targeted therapeutic development. Its most relevant comparators include defactinib (VS-6063, Phase 2, IC₅₀ 0.6 nM), GSK2256098 (Phase 2, IC₅₀ 0.4 nM), PF-562271 (Phase 1, IC₅₀ 1.5 nM), and PF-573228 (preclinical, IC₅₀ 4 nM). This evidence guide establishes the quantifiable, verifiable differentiation of PND-1186 relative to these analogs, addressing the core procurement question: why select this specific FAK inhibitor over closely related alternatives.

PND-1186 — Why Generic FAK Inhibitor Substitution Introduces Experimental or Translational Uncertainty


Within the FAK inhibitor class, substitution without direct comparator validation introduces uncontrolled variability across at least three orthogonal dimensions: (i) kinase selectivity profile—inhibitors with similar FAK IC₅₀ values exhibit divergent off-target inhibition patterns that alter cellular phenotype interpretation [1]; (ii) cellular context-dependent activity—PND-1186 demonstrates selective pro-apoptotic effects only under anchorage-independent (3D) conditions, a property not uniformly shared across FAK inhibitors [2]; and (iii) pharmacokinetic and tissue distribution parameters—differences in oral bioavailability, plasma protein binding, and target engagement duration preclude assumption of equivalent in vivo efficacy [3]. Consequently, procurement decisions for research continuity or translational studies require compound-specific evidence rather than class-level inference.

PND-1186 — Product-Specific Quantitative Differentiation Guide for Procurement Decision Support


PND-1186 vs. PF-573228: Superior Enzymatic Potency and FAK Phosphorylation Inhibition

PND-1186 exhibits an in vitro enzymatic IC₅₀ of 1.5 nM against recombinant FAK [1]. In comparison, PF-573228—a widely used preclinical FAK inhibitor—displays an IC₅₀ of 4 nM against the purified recombinant catalytic fragment of FAK, representing a 2.7-fold lower potency . Furthermore, PF-573228 inhibits FAK phosphorylation on Tyr-397 with an IC₅₀ of 30–100 nM in cellular assays , whereas PND-1186 achieves cellular IC₅₀ of approximately 100 nM for Tyr-397 phosphorylation in breast carcinoma cells [1].

FAK enzymatic inhibition kinase assay IC50 comparison

PND-1186 vs. Dasatinib: c-Src Independence Enables FAK-Specific Phenotypic Interpretation

At 0.1 µM concentration, PND-1186 demonstrates high selectivity for FAK and Flt3 inhibition, with no significant inhibition of c-Src as measured by the Millipore Kinase Profiler Service [1]. In direct comparison, dasatinib (a multi-kinase inhibitor) potently inhibits both FAK and c-Src, confounding interpretation of FAK-specific cellular phenotypes . PND-1186 did not alter c-Src or p130Cas tyrosine phosphorylation in adherent 4T1 breast carcinoma cells [1], whereas dasatinib's dual inhibition profile precludes unambiguous attribution of biological effects to FAK blockade alone .

kinase selectivity off-target profiling c-Src

PND-1186 vs. GSK2256098: Dual FAK/PYK2 Activity in ROS1-Driven Cancer Models

PND-1186 functions as a dual FAK/PYK2 inhibitor, whereas GSK2256098 is characterized as a selective FAK inhibitor with minimal PYK2 activity [1]. In CUTO28 ROS1-rearranged non-small cell lung cancer cells, the combination of entrectinib (ROS1 inhibitor) with PND-1186 (1 µM) produced significantly enhanced cytotoxicity compared to entrectinib plus GSK2256098 (1 µM) over 72 hours [1]. This differential effect is attributed to PND-1186's concurrent inhibition of PYK2, which serves as a compensatory survival pathway upon ROS1 blockade [1].

PYK2 ROS1 combination therapy dual inhibition

PND-1186 Demonstrates 3D-Selective Pro-Apoptotic Activity Not Observed in 2D Culture

PND-1186 at 1.0 µM (>5-fold above cellular IC₅₀) exhibited limited effects on 4T1 breast carcinoma cell proliferation in adherent (2D) culture [1]. However, under non-adherent (3D) conditions as spheroids and soft agar colonies, 0.1 µM PND-1186 blocked FAK Tyr-397 and p130Cas phosphorylation, promoted caspase-3 activation, and triggered apoptosis [1]. This context-dependent activity profile is not universally documented for other FAK inhibitors such as defactinib or GSK2256098, which have been evaluated predominantly in 2D proliferation assays .

anchorage-independent growth 3D culture apoptosis caspase-3

PND-1186 Exhibits Favorable Oral Bioavailability and Dose Proportionality Supporting Preclinical Dosing Flexibility

PND-1186 demonstrates dose-proportional oral bioavailability in mice: oral administration of 150 mg/kg yielded a Cmax of 13.98 µM, Tmax of 4.0 hours, elimination half-life (t½) of 2.15 hours, AUC(0-inf) of 77,400 ng·h/mL, and absolute oral bioavailability (%F) of 14.8% [1]. Intraperitoneal administration at 100 mg/kg produced higher Cmax (117.10 µM) and AUC (147,000 ng·h/mL) with bioavailability of 42.2% [1]. In contrast, PF-562271—despite similar in vitro FAK potency (IC₅₀ 1.5 nM)—exhibits more limited oral bioavailability and a shorter duration of target engagement in vivo, necessitating continuous infusion for sustained FAK inhibition [2].

pharmacokinetics oral bioavailability Cmax AUC

PND-1186 Suppresses Spontaneous Metastasis in Orthotopic Breast Carcinoma Model

In syngeneic murine 4T1 orthotopic breast carcinoma models, twice-daily oral administration of 150 mg/kg PND-1186 significantly inhibited spontaneous metastasis to lungs [1]. Additionally, low-dose continuous administration (0.5 mg/mL ad libitum in drinking water) prevented oncogenic KRAS- and BRAF-stimulated MDA-MB-231 breast carcinoma tumor growth and metastasis, correlating with inhibition of tumoral FAK Tyr-397 and p130Cas phosphorylation [1]. While defactinib (VS-6063) has demonstrated anti-metastatic activity in preclinical models, its primary clinical development has focused on combination strategies rather than stand-alone metastasis prevention [2].

metastasis orthotopic model breast cancer in vivo efficacy

PND-1186 — Optimal Research and Translational Application Scenarios Based on Quantitative Evidence


Anchorage-Independent Tumor Growth and Metastasis Mechanistic Studies

PND-1186 is the preferred FAK inhibitor for investigating anchorage-independent survival mechanisms, 3D spheroid biology, and metastasis due to its unique selective pro-apoptotic activity in non-adherent culture conditions. At 0.1 µM, PND-1186 induces caspase-3 activation and apoptosis in 4T1 spheroids and soft agar colonies, whereas minimal effects are observed at 1.0 µM in 2D culture [1]. In vivo, twice-daily oral dosing (150 mg/kg) significantly inhibits spontaneous lung metastasis in orthotopic 4T1 models, and continuous low-dose administration prevents KRAS/BRAF-driven MDA-MB-231 metastasis [2]. This 3D-selective activity profile is not uniformly documented for other FAK inhibitors, making PND-1186 uniquely suited for metastasis-focused research.

FAK-Specific Mechanistic Studies Requiring c-Src Independence

Investigators requiring unambiguous attribution of cellular phenotypes to FAK inhibition alone—without confounding c-Src blockade—should select PND-1186. Kinase profiling at 0.1 µM demonstrates high selectivity for FAK and Flt3, with no significant inhibition of c-Src [1]. In adherent 4T1 cells, PND-1186 does not alter c-Src or p130Cas tyrosine phosphorylation, confirming functional selectivity [1]. This contrasts with dasatinib, a multi-kinase inhibitor that potently inhibits both FAK (IC₅₀ 0.4 nM) and c-Src (IC₅₀ 0.5 nM), precluding FAK-specific mechanistic interpretation [2].

ROS1-Driven Cancer Combination Therapy Studies Requiring Dual FAK/PYK2 Inhibition

In ROS1-rearranged NSCLC models where PYK2 functions as a compensatory survival pathway upon ROS1 inhibition, PND-1186 provides dual FAK/PYK2 blockade superior to selective FAK inhibitors. In CUTO28 cells, the combination of entrectinib with PND-1186 (1 µM) produced significantly greater cytotoxicity than entrectinib plus the FAK-selective inhibitor GSK2256098 (1 µM) over 72 hours [1]. Researchers evaluating FAK/PYK2 dual inhibition strategies in ROS1-driven or other PYK2-dependent contexts should procure PND-1186 over GSK2256098 to achieve the dual-target coverage necessary for maximal combination efficacy.

Preclinical Oral Efficacy Studies Requiring Flexible Dosing and Sustained Target Engagement

PND-1186 is optimal for preclinical in vivo studies requiring flexible oral dosing schedules and sustained FAK inhibition. Pharmacokinetic analysis in mice confirms dose-proportional oral bioavailability: 150 mg/kg p.o. achieves Cmax of 13.98 µM, t½ of 2.15 hours, and AUC(0-inf) of 77,400 ng·h/mL, supporting twice-daily oral dosing for sustained target engagement [1]. Intraperitoneal administration at 100 mg/kg yields higher exposure (Cmax 117.10 µM, AUC 147,000 ng·h/mL) for acute target modulation [1]. In contrast, PF-562271—despite equivalent in vitro FAK potency—requires continuous infusion for sustained FAK inhibition in vivo [2], making PND-1186 the more practical choice for chronic oral dosing studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PND-1186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.